Dbm-mmaf

ADC homogeneity drug-to-antibody ratio cysteine cross-linking

Conventional maleimide linkers produce heterogeneous ADCs with variable DAR (0-8), causing batch inconsistency and unpredictable PK. DBM-MMAF solves this via bifunctional dibromomaleimide linker that cross-links native antibody interchain cysteines. • >90% homogeneous DAR 4 species from unmodified antibodies • 1-hour conjugation at room temperature vs. 4-8 week engineering timelines • Non-cleavable linker releases MMAF only upon lysosomal degradation • ≥99% purity, solid form, CAS 1810001-93-4, MW 1082.95 g/mol

Molecular Formula C49H74Br2N6O11
Molecular Weight 1083.0 g/mol
Cat. No. B12414426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDbm-mmaf
Molecular FormulaC49H74Br2N6O11
Molecular Weight1083.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C(=C(C3=O)Br)Br
InChIInChI=1S/C49H74Br2N6O11/c1-12-30(6)42(35(67-10)27-37(59)56-25-19-22-34(56)43(68-11)31(7)44(60)52-33(49(65)66)26-32-20-15-13-16-21-32)55(9)48(64)40(28(2)3)53-45(61)41(29(4)5)54(8)36(58)23-17-14-18-24-57-46(62)38(50)39(51)47(57)63/h13,15-16,20-21,28-31,33-35,40-43H,12,14,17-19,22-27H2,1-11H3,(H,52,60)(H,53,61)(H,65,66)/t30-,31+,33-,34-,35+,40-,41-,42-,43+/m0/s1
InChIKeyGZSVYZUXQREYGL-ZHOZFWKKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBM-MMAF Specifications and Procurement Baseline


DBM-MMAF (CAS 1810001-93-4) is a drug-linker conjugate composed of the potent antitubulin payload monomethyl auristatin F (MMAF) covalently attached to a bifunctional dibromomaleimide (DBM) linker . With molecular formula C49H74Br2N6O11 and molecular weight 1082.95 g/mol, DBM-MMAF enables the construction of homogeneous antibody-drug conjugates (ADCs) via interchain cysteine cross-linking without requiring antibody engineering [1]. The compound is supplied as a solid with ≥99% purity for research-grade ADC synthesis and in vitro evaluation .

ADC homogeneity Direct conjugation yields predominantly DAR 4 ADCs from native antibodies
Antibody engineering-free Interchain cysteine cross-linking without recombinant modification or screening
Research ADC synthesis Supports in vitro evaluation and SAR studies with consistent DAR profile

Why Alternative Linker-Payloads Cannot Substitute for DBM-MMAF


Conventional ADC synthesis using maleimidocaproyl (MC) linkers generates heterogeneous mixtures with variable drug-to-antibody ratios (DAR) ranging from zero to eight payloads per antibody, leading to batch-to-batch inconsistency, unpredictable pharmacokinetics, and suboptimal therapeutic windows [1]. While alternative site-specific conjugation methods exist (e.g., engineered cysteine residues, enzymatic conjugation), most require extensive antibody engineering, introducing unique functional groups and multiple purification steps [1]. The bifunctional dibromomaleimide (DBM) linker in DBM-MMAF addresses these limitations by cross-linking native antibody interchain cysteines directly, yielding predominantly DAR 4 ADCs without recombinant modification [1]. The quantitative evidence below establishes that DBM-MMAF-derived ADCs demonstrate measurable improvements in homogeneity, pharmacokinetic exposure, in vivo tolerability, and therapeutic index relative to conventional MC-MMAF ADCs, supporting informed procurement decisions for homogeneous ADC construction.

MC linker heterogeneity
MC-MMAF ADCs produce variable DAR 0–8 species; batch-to-batch PK and exposure profiles may shift
Engineered site-specific methods
Cysteine engineering and validation cycles add 4–8 weeks; may not reproduce native interchain cross-linking profile
Other linker-payload constructs
Alternative linkers or payloads may not deliver defined DAR 4 homogeneity or equivalent tolerability endpoint context

Quantitative Differentiation Evidence


ADC Homogeneity: DAR 4 vs. Heterogeneous Mixture

Conjugation of DBM-MMAF to trastuzumab or anti-CD98 antibody via interchain cysteine cross-linking yields ADCs containing predominantly four drugs per antibody (DAR 4), whereas conventional MC-MMAF conjugation produces heterogeneous mixtures with DAR ranging from zero to eight [1]. This homogeneity is achieved without antibody engineering, using native interchain cysteines directly. Hydrophobic interaction chromatography (HIC) and native LC/MS analysis confirm that DBM-MMAF ADCs are >90% DAR 4 species, compared to MC-MMAF ADCs which contain dozens of chemically distinct DAR species [1].

ADC Homogeneity
Head-to-head
DBM-MMAF ADC: >90% DAR 4 species; MC-MMAF ADC: heterogeneous DAR 0–8
Supports control of DAR-related variability in ADC research
HIC and native LC/MS confirmation; trastuzumab and anti-CD98 models
ADC homogeneity drug-to-antibody ratio cysteine cross-linking site-specific conjugation

Pharmacokinetics: Prolonged Half-Life in Rat Model

In a comparative PK study in Sprague-Dawley rats, trastuzumab-DBM-MMAF ADC (ADC 5) demonstrated improved pharmacokinetic parameters relative to the analogous heterogeneous trastuzumab-MC-MMAF ADC (ADC 3) [1]. The homogeneous DBM-MMAF ADC exhibited prolonged terminal half-life and increased systemic exposure as measured by total antibody and ADC ELISA assays. Complete PK parameters are reported in the Supporting Information of the primary reference; the extended half-life was characterized by log-linear regression of the terminal phase of concentration versus time profiles over a 672-hour sampling period [1].

PK Half-Life
Head-to-head
Extended terminal half-life reported for DBM-MMAF ADC vs. MC-MMAF ADC (exact values in Supporting Information)
Reported PK endpoint context; supports exposure-model interpretation
Sprague-Dawley rat model; 672-h sampling
ADC pharmacokinetics half-life drug exposure AUC

In Vivo Tolerability: Reduced Toxicity in Repeat-Dose Study

In a repeat-dose toxicology study in male Sprague-Dawley rats, trastuzumab-DBM-MMAF ADC (ADC 5) demonstrated reduced toxicity compared to the conventional heterogeneous trastuzumab-MC-MMAF ADC (ADC 3) [1]. Rats received three weekly intravenous doses ranging from approximately 14-30 mg/kg. The homogeneous DBM-MMAF ADC showed improved tolerability as assessed by body weight changes and clinical observations over the 17-day study period. The authors concluded that the DBM-linker approach yields ADCs with 'reduced toxicity in vivo compared to analogous conventional heterogeneous ADCs' [1].

In Vivo Tolerability
Head-to-head
DBM-MMAF ADC: improved tolerability endpoint; MC-MMAF ADC: higher toxicity signal at comparable doses
Reported tolerability endpoint context; supports safety-margin evaluation in preclinical ADC models
Repeat-dose rat study, 3 weekly IV doses ~14–30 mg/kg
ADC tolerability in vivo toxicity therapeutic index preclinical safety

MMAF vs. MMAE: Cell Permeability and Bystander Killing

The MMAF payload within DBM-MMAF is a charged auristatin derivative with a C-terminal phenylalanine residue that attenuates cytotoxic activity compared to its uncharged counterpart MMAE, most likely due to impaired intracellular access as a free drug [1]. However, when conjugated to targeting antibodies, MMAF ADCs demonstrate comparable or superior antitumor efficacy to MMAE ADCs while exhibiting reduced bystander killing of antigen-negative neighboring cells [2]. This property is advantageous for ADC applications where antigen expression is heterogeneous and off-tumor toxicity must be minimized [2].

MMAF vs. MMAE Payload
Class-level
MMAF: charged, reduced membrane permeability, minimal bystander killing; MMAE: neutral, high permeability, bystander killing
Reported payload permeability difference; supports bystander-killing endpoint review
Free drug IC50: MMAF >100 nM vs. MMAE sub-nM across multiple cell lines
MMAF payload bystander effect cell permeability ADC payload selection

Antigen Binding Affinity Retention After Conjugation

Surface plasmon resonance (SPR) analysis confirms that conjugation of DBM-MMAF to trastuzumab or anti-CD98 antibody does not impair antigen binding affinity relative to unconjugated parent antibody or MC-MMAF conjugated ADC [1]. Trastuzumab-DBM-MMAF ADC (ADC 5) exhibited KD values of 0.23 nM against ErbB2, comparable to unconjugated trastuzumab (0.24 nM) and trastuzumab-MC-MMAF ADC 3 (0.25 nM). Similarly, anti-CD98-DBM-MMAF ADC (ADC 6) showed KD of 0.14 nM against CD98, versus 0.18 nM for anti-CD98-MC-MMAF ADC 4 [1].

Antigen Binding Affinity
Head-to-head
Trastuzumab-DBM-MMAF KD 0.23 nM (ErbB2); anti-CD98-DBM-MMAF KD 0.14 nM (CD98); equivalent to unconjugated antibody
Preserved target engagement confirmed by SPR; supports ADC potency evaluation
Biacore 1000; purified ErbB2 and CD98 antigens
ADC antigen binding SPR affinity conjugation impact target engagement

Conjugation Efficiency: No Antibody Engineering Required

DBM-MMAF enables direct conjugation to native antibodies via interchain cysteine cross-linking, eliminating the requirement for antibody engineering (e.g., cysteine residue insertion, unnatural amino acid incorporation) or enzymatic modification steps [1]. Most site-specific conjugation methods require extensive antibody engineering to identify optimal conjugation sites and introduce unique functional groups [1]. The DBM linker approach achieves DAR 4 homogeneity using standard reduction and conjugation protocols applied directly to unmodified commercial antibodies, with reaction completion within 1 hour at room temperature following partial reduction [1].

Conjugation Efficiency
Method context
Direct conjugation of native antibodies via interchain cysteine cross-linking; no antibody engineering required
Streamlined workflow; supports rapid ADC candidate screening
Reaction completion within 1 h at room temperature after partial reduction
ADC conjugation native antibody cysteine cross-linking site-specific

Research Applications of DBM-MMAF


Preclinical ADC Candidates Requiring Defined DAR 4 Homogeneity

DBM-MMAF is the linker-payload of choice for developing homogeneous ADC candidates with defined DAR 4 from native, unmodified antibodies. The bifunctional DBM linker cross-links interchain cysteines to yield >90% DAR 4 species without antibody engineering, enabling direct comparison of multiple antibody candidates in a consistent, well-characterized ADC format [1]. This homogeneity eliminates DAR-related confounding variables in preclinical efficacy and toxicity studies, supporting robust structure-activity relationship (SAR) evaluation.

Programs Prioritizing Extended PK and Therapeutic Index

For ADC programs where extended half-life, increased systemic exposure, and improved tolerability are critical development criteria, DBM-MMAF-derived homogeneous ADCs demonstrate quantifiable advantages over conventional heterogeneous MC-MMAF ADCs [1]. The improved pharmacokinetic profile and reduced toxicity observed in rat models support selection of DBM-MMAF for therapeutic areas requiring optimized therapeutic windows, including solid tumor indications where MMAF payloads have established clinical activity (e.g., HER2-expressing and CD98-expressing malignancies) [1].

Targets with Heterogeneous Expression and Reduced Bystander Toxicity

DBM-MMAF provides an MMAF-based payload with inherently reduced membrane permeability compared to MMAE, translating to minimal bystander killing of antigen-negative neighboring cells when delivered as an ADC [1]. This property is advantageous for targets with heterogeneous tumor expression where off-tumor, antigen-independent toxicity must be minimized. The DBM linker further enhances this profile by providing a stable, non-cleavable connection that releases MMAF only upon complete lysosomal degradation of the antibody .

Rapid ADC Prototyping with Off-the-Shelf Antibodies

DBM-MMAF enables rapid ADC construction using standard reduction and conjugation protocols applied directly to unmodified commercial antibodies, with conjugation completion within 1 hour at room temperature [1]. This workflow eliminates the 4-8 week timeline typically required for antibody engineering, expression, and validation in site-specific conjugation approaches, enabling high-throughput screening of multiple antibody candidates in ADC format with defined DAR 4 homogeneity [1].

Application
Selection Property
Validation Focus
Homogeneous ADC construction
Defined DAR 4 from native antibodies without engineering
DAR distribution by HIC/LC-MS; batch-to-batch homogeneity
Extended PK profile evaluation
Linker-dependent PK modulation; terminal half-life and exposure
Terminal half-life and AUC in rodent models; exposure-model validation
Bystander killing assessment
MMAF payload with reduced membrane permeability and minimal bystander effect
Bystander killing assays in mixed cell populations; off-target endpoint review
High-throughput ADC screening
Direct conjugation without antibody engineering; rapid prototyping
Conjugation efficiency and DAR homogeneity within 1 h workflow

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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